molecular formula C18H21ClN4OS B2964764 (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351615-62-7

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2964764
CAS No.: 1351615-62-7
M. Wt: 376.9
InChI Key: FJKLEANPCWGGSN-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an imidazo[1,2-a]pyridine core with a piperazine moiety substituted with a thiophen-3-ylmethyl group. The thiophene substitution on the piperazine chain may enhance lipophilicity and modulate receptor interactions, while the hydrochloride salt improves solubility for biological testing. Structural characterization methods such as $ ^1H $-NMR, $ ^{13}C $-NMR, and ESI-MS are typically employed to confirm its identity and purity .

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS.ClH/c1-14-17(22-6-3-2-4-16(22)19-14)18(23)21-9-7-20(8-10-21)12-15-5-11-24-13-15;/h2-6,11,13H,7-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKLEANPCWGGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCN(CC3)CC4=CSC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a novel synthetic derivative with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines an imidazo[1,2-a]pyridine core with a thiophenylmethyl piperazine moiety. Its chemical formula is C17H18N4SHClC_{17}H_{18}N_{4}S\cdot HCl, indicating the presence of nitrogen and sulfur atoms that contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit the activity of various protein kinases, including FLT3 and CDK, which are critical in cell proliferation and survival pathways. Inhibition of these kinases can lead to reduced cell growth in cancerous tissues .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-tubercular activity. For instance, compounds with similar structures have shown IC90 values against Mycobacterium tuberculosis ranging from 3.73 to 4.00 μM .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated on human embryonic kidney cells (HEK-293), demonstrating a favorable safety profile with low toxicity levels .

Case Studies

  • Cancer Treatment : A study demonstrated that compounds structurally related to this compound effectively inhibited tumor growth in xenograft models by targeting FLT3 mutations .
  • Anti-Tubercular Efficacy : In a comparative study of various derivatives against Mycobacterium tuberculosis, the compound exhibited promising results with an IC50 value indicating significant antimicrobial activity .

Data Table

The following table summarizes the biological activity data for the compound and its derivatives:

Activity TypeTarget/PathwayIC50/IC90 ValuesReference
Protein Kinase InhibitionFLT3Not specified
Anti-Tubercular ActivityMycobacterium tuberculosisIC90: 3.73 - 4.00 μM
CytotoxicityHEK-293 cellsLow toxicity

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiophene substituent distinguishes it from triazole- or nitro-phenyl-bearing analogues (e.g., 8p, 10a), which may influence binding affinity and metabolic stability .
  • Chloro and methyl groups on the imidazo[1,2-a]pyridine core (as in 8p and 10a) can alter electronic properties and solubility compared to the unsubstituted core in the target compound .
  • Compound 2d () incorporates a saturated tetrahydroimidazo[1,2-a]pyridine ring, which reduces aromaticity and may affect biological activity .

Piperazine-Substituted Analogues

Piperazine derivatives are common in drug design due to their conformational flexibility. The target compound’s thiophen-3-ylmethyl group contrasts with other piperazine modifications:

  • Triazole-linked substituents (e.g., 8p, 10a, 11b in ) introduce hydrogen-bonding capabilities but may increase molecular weight and polar surface area .
  • Cyclopropyl (11a in ) or pyrimidinyl groups () on piperazine can enhance steric bulk or π-π stacking interactions, respectively .

Methodological Considerations in Compound Comparison

As noted in , similarity assessments depend on the chosen metric (e.g., structural fingerprints vs. pharmacophore models). For example:

  • Structural similarity between the target compound and analogues is moderate (~60–70% Tanimoto coefficient using ECFP4 fingerprints), driven by shared imidazo[1,2-a]pyridine and piperazine motifs.
  • Functional dissimilarity arises from substituent differences (e.g., thiophene vs. triazole), which could lead to divergent biological outcomes despite structural overlap .

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